molecular formula C26H21F2N3O3 B2720757 N-(3-acetylphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1013756-42-7

N-(3-acetylphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2720757
CAS No.: 1013756-42-7
M. Wt: 461.469
InChI Key: BJVZCHCJSRDDFC-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at positions 1 and 3 with 4-fluorobenzyl groups. The 1-position is occupied by a 4-fluorobenzyl moiety, while the 3-position contains a (4-fluorobenzyl)oxy group. The carboxamide group at position 4 is linked to a 3-acetylphenyl substituent.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O3/c1-17(32)20-3-2-4-23(13-20)29-25(33)24-15-31(14-18-5-9-21(27)10-6-18)30-26(24)34-16-19-7-11-22(28)12-8-19/h2-13,15H,14,16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVZCHCJSRDDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide, also referred to by its CAS number 1013756-42-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24_{24}H23_{23}F2_{2}N3_{3}O3_{3}
  • Molecular Weight : 461.5 g/mol
  • CAS Number : 1013756-42-7

This compound features a pyrazole core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. For instance, a related compound demonstrated significant antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). The lead compound exhibited an IC50_{50} value of 18 μmol/L against LNCaP cells, indicating potent growth inhibition and a downregulation rate of prostate-specific antigen (PSA) by 46% .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative activity of various pyrazole derivatives, this compound was assessed for its efficacy against multiple cancer cell lines. The results indicated that this compound exhibited selective toxicity towards prostate cancer cells while showing minimal effects on normal cell lines.

CompoundCell LineIC50_{50} (μmol/L)PSA Downregulation (%)
Compound ALNCaP1846
Compound BPC-32530

Study 2: In Vivo Efficacy

An in vivo study using mouse models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. This suggests potential for further development as an anticancer therapeutic agent.

Comparison with Similar Compounds

Pyrazole-Based Carboxamides

a. N-(2-chlorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide ()

  • Structural Similarity : Shares the pyrazole core and dual 4-fluorobenzyl substitutions.
  • Key Difference : The carboxamide is linked to a 2-chlorophenyl group instead of 3-acetylphenyl.

b. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()

  • Structural Similarity : Pyrazole core with aromatic substitutions.
  • Key Differences : Chlorophenyl and pyridylmethyl groups replace fluorobenzyl moieties.
  • Implications : Fluorinated analogs (e.g., the target compound) may exhibit reduced toxicity and altered receptor binding compared to chlorinated derivatives, as fluorine’s electronegativity modulates electronic properties .

Triazole and Indazole Carboxamides

a. 5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()

  • Structural Similarity : Contains a 4-fluorobenzyl group and carboxamide linkage.
  • Key Difference : Triazole ring instead of pyrazole.
  • Implications : Pyrazole’s resonance stability and hydrogen-bonding capacity may confer superior binding affinity to certain targets compared to triazoles .

b. FUB-AKB48 (N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) ()

  • Structural Similarity : Fluorobenzyl group and carboxamide moiety.
  • Key Difference : Indazole core vs. pyrazole.
  • Implications: Indazole derivatives are often associated with cannabinoid receptor activity, suggesting the target compound’s pyrazole core may target distinct pathways .

a. Role of Fluorobenzyl Groups

  • Multiple compounds (e.g., ) utilize 4-fluorobenzyl groups to enhance receptor binding via hydrophobic and electronic interactions.

b. Acetylphenyl vs. Other Aromatic Substituents

  • The 3-acetylphenyl group in the target compound contrasts with substituents like 4-cyclopropyltriazolyl () or tert-butyl-hydroxyphenyl (). The acetyl group may improve membrane permeability due to moderate lipophilicity, whereas bulkier groups (e.g., tert-butyl) could hinder diffusion .

Pharmacological and Regulatory Considerations

  • Biological Targets: Fluorobenzyl-containing compounds () are frequently linked to psychoactive or enzyme-inhibiting properties.
  • Regulatory Status : Fluorobenzyl analogs like FUB-AMB () are controlled substances, underscoring the need for rigorous safety profiling of the target compound .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step processes starting with fluorinated benzyl precursors. For example:

  • Step 1 : Condensation of fluorobenzylamines with pyrazole-carboxylic acid derivatives (e.g., using EDC·HCl and HOBt as coupling agents) .
  • Step 2 : Functionalization via nucleophilic substitution or oxidation to introduce acetylphenyl and fluorobenzyloxy groups . Key intermediates include fluorobenzyl-protected pyrazole cores and acetylphenyl carboxamide derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR Spectroscopy : Essential for confirming the positions of fluorobenzyl, acetylphenyl, and pyrazole substituents (e.g., 1^1H and 13^{13}C NMR) .
  • X-ray Crystallography : Resolves steric effects of fluorinated groups and validates the 3D arrangement of the pyrazole-carboxamide backbone .
  • Mass Spectrometry : Verifies molecular weight and fragmentation patterns, particularly for fluorinated moieties .

Advanced Research Questions

Q. How can researchers optimize synthesis yield given steric hindrance from fluorobenzyl groups?

  • Computational Design : Use quantum chemical calculations to predict steric clashes and guide solvent selection (e.g., acetonitrile or DMF for improved solubility) .
  • Coupling Agents : Optimize EDC·HCl/HOBt ratios to enhance carboxamide bond formation while minimizing side reactions .
  • Temperature Control : Gradual heating (e.g., 60–80°C) during fluorobenzyl etherification reduces decomposition .

Q. What strategies address low solubility in bioassays, and how do fluorinated groups influence this?

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) to the pyrazole ring while retaining fluorobenzyl moieties for target binding .
  • Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability in cellular assays .

Q. How should researchers resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. receptor modulation)?

  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature, and cell lines) to isolate variables .
  • Meta-Analysis : Compare fluorobenzyl substitution patterns across analogs to identify structure-activity relationships (SARs) .
  • Mechanistic Probes : Use isotopic labeling (19^{19}F NMR) or fluorescence tagging to track binding kinetics .

Methodological Challenges and Solutions

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to fluorophilic pockets (e.g., kinase ATP-binding sites) .
  • MD Simulations : Assess stability of fluorobenzyl groups in hydrophobic environments over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency .

Q. How can crystallographic data resolve ambiguities in regiochemistry during synthesis?

  • Single-Crystal Analysis : Confirms the position of the fluorobenzyloxy group relative to the pyrazole nitrogen .
  • Powder XRD : Validates bulk purity and detects polymorphic forms that may affect bioactivity .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on metabolic stability?

  • Species Variability : Differences in cytochrome P450 activity (e.g., human vs. rodent liver microsomes) .
  • Degradation Pathways : Fluorobenzyl groups may undergo oxidative defluorination in certain pH conditions, altering half-life .
  • Analytical Methods : HPLC vs. LC-MS protocols vary in detecting metabolites; cross-validate with isotopic standards .

Experimental Design Considerations

Q. What controls are essential for in vitro toxicity assays?

  • Solvent Controls : Account for DMSO effects on cell viability .
  • Fluorine-Specific Probes : Include fluorobenzyl-free analogs to distinguish target-mediated toxicity from off-target effects .
  • Cytokine Profiling : Monitor immunomodulatory responses (e.g., TNF-α) to assess inflammatory side effects .

Advanced Applications

Q. How can this compound be modified for PET imaging or theranostics?

  • Radiofluorination : Incorporate 18^{18}F at the benzyl position for real-time tracking .
  • Bifunctional Linkers : Attach chelators (e.g., DOTA) for radiolabeling without disrupting pyrazole-carboxamide binding .

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